molecular formula C20H19NO2S B11365989 N-(4-methylphenyl)-2-phenoxy-N-(thiophen-2-ylmethyl)acetamide

N-(4-methylphenyl)-2-phenoxy-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B11365989
M. Wt: 337.4 g/mol
InChI Key: YGRKJPOWCKRQJX-UHFFFAOYSA-N
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Description

N-(4-METHYLPHENYL)-2-PHENOXY-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is a complex organic compound that features a combination of aromatic rings and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHYLPHENYL)-2-PHENOXY-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE typically involves multi-step organic reactions. One common method involves the reaction of 4-methylphenylamine with phenoxyacetic acid to form an intermediate amide. This intermediate is then reacted with thiophene-2-carboxaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-pressure reactors and advanced purification techniques like chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHYLPHENYL)-2-PHENOXY-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-METHYLPHENYL)-2-PHENOXY-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-(4-METHYLPHENYL)-2-PHENOXY-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

    N-(4-METHYLPHENYL)-2-PHENOXY-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE: shares similarities with other thiophene-based compounds and phenoxyacetamides.

    Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene are used in similar applications, particularly in materials science and medicinal chemistry.

    Phenoxyacetamides: Compounds such as phenoxyacetic acid derivatives are also used in various chemical and biological applications.

Uniqueness

What sets N-(4-METHYLPHENYL)-2-PHENOXY-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with diverse biological targets. This versatility makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H19NO2S

Molecular Weight

337.4 g/mol

IUPAC Name

N-(4-methylphenyl)-2-phenoxy-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C20H19NO2S/c1-16-9-11-17(12-10-16)21(14-19-8-5-13-24-19)20(22)15-23-18-6-3-2-4-7-18/h2-13H,14-15H2,1H3

InChI Key

YGRKJPOWCKRQJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)COC3=CC=CC=C3

Origin of Product

United States

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